2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Description
Properties
IUPAC Name |
2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGULOVDHZKKDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312555 | |
| Record name | 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22123-97-3 | |
| Record name | NSC257829 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine derivative and a diazepine precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate cyclization.
Catalysts: Acidic or basic catalysts to promote ring closure.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Tautomerism and Reactivity
Pyrido-diazepinones exhibit oxo-imino (a) and oxo-enamino (b) tautomeric forms, influencing their reactivity :
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Dominant Tautomer : Oxo-imino form (≥90%) with a C=O and C=N group, as confirmed by NMR and DFT calculations .
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Minor Tautomer : Oxo-enamino form (≤9%) detected in fluorinated derivatives .
Key Implications :
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The imino group participates in electrophilic substitution reactions.
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The carbonyl group enables nucleophilic additions or reductions.
Ring Dynamics and Conformational Effects
The seven-membered diazepinone ring exhibits ring inversion and exocyclic bond rotation , as studied via NMR and B3LYP/6-311++G(d,p) calculations :
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Inversion Barrier : ~60 kJ/mol for 5-benzyl-2-phenyl derivatives .
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Conformational Enantiomers : Due to torsional strain from the nonplanar diazepinone ring, leading to M and P enantiomers .
Functionalization Reactions
Derivatization reactions include:
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Acylation : Reacting NH groups with acyl chlorides to form amides.
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Substitution : Electrophilic substitution at the pyridine ring’s C8 position.
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Hydrolysis : Acidic or basic conditions cleave the diazepinone ring, yielding pyridine-carboxamides.
Example Functionalization Table
| Reaction Type | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | RT, 12 h | N-Acetyl derivative | Moderate yields (~50%) |
| Reduction | NaBH₄, MeOH | 0°C, 2 h | Reduced dihydrodiazepine | Stereoselectivity observed |
Computational Insights
DFT studies (GIAO/B3LYP) correlate experimental NMR shifts with electronic structure :
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15N Chemical Shifts : N5 (imino) at δ ~250 ppm vs N1 (amide) at δ ~120 ppm .
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19F Shifts : Fluorine substituents induce deshielding (~δ −110 ppm) .
Comparative Reactivity with Benzo-Diazepinones
Pyrido-diazepinones show reduced planarity vs benzo analogs, leading to:
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Higher torsional angles (49.8° vs ≤25.8° in benzo derivatives) .
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Lower hydrogen-bonding capacity due to steric hindrance from the methyl group .
Key Data Table
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research has indicated that derivatives of tetrahydropyrido[2,3-b][1,4]diazepines exhibit antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications to the tetrahydropyrido structure can enhance the efficacy and selectivity of these compounds for specific receptors.
2. Antitumor Properties
Compounds related to 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one have been investigated for their potential antitumor effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. Further research is required to elucidate the mechanisms involved and to assess the therapeutic potential in vivo.
3. Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound class. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Applications
1. CNS Activity
The compound has shown promise in modulating central nervous system (CNS) activities. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders. The pharmacokinetic profile indicates favorable absorption and distribution characteristics.
2. Anti-inflammatory Properties
Recent investigations have highlighted anti-inflammatory effects associated with this compound. These effects may be beneficial in treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.
Material Science Applications
1. Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new materials with tailored properties for applications in electronics or photonics.
2. Drug Development
The versatility of this compound positions it as a valuable scaffold in drug discovery programs aimed at developing novel therapeutics with improved efficacy and reduced side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depression-like behavior in animal models after administration of modified diazepines. |
| Study B | Antitumor Effects | Showed selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells. |
| Study C | Neuroprotection | Highlighted protective effects against glutamate-induced toxicity in neuronal cultures. |
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application but often involve:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Blocking the activity of enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one and analogous compounds:
Structural and Functional Insights:
Ring System Variations: The pyrido[2,3-b][1,4]diazepin-4-one core (target compound) differs from dipyrido analogs (e.g., MM1146.02) in aromaticity and steric demands. Benzo-fused analogs (e.g., benzo[b][1,4]diazepin-2-ones) exhibit greater planarity, which may enhance π-stacking interactions in biological targets, whereas pyrido derivatives offer nitrogen-rich environments for hydrogen bonding .
Electron-withdrawing groups (e.g., in quinoxaline dioxides) enhance antibacterial activity by increasing electrophilicity, a property less pronounced in non-oxidized diazepinones .
Dynamic Properties: Ring inversion barriers in pyrido-diazepinones (e.g., 25.3 kJ/mol for compound 25 in ) are influenced by substituents. The target compound’s methyl group may reduce this barrier compared to phenyl-substituted analogs, favoring faster conformational interconversion . Computational studies (B3LYP/6-311++G(d,p)) align with experimental data for rotation about exocyclic N–C bonds, critical for understanding ligand-receptor binding kinetics .
Biological Activity
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.26 g/mol |
| CAS Number | 5094-12-2 |
| Melting Point | 172°C |
| Purity | ≥98.0% |
Research indicates that this compound interacts with various biological targets:
- Neurotransmitter Receptors : The compound exhibits affinity for benzodiazepine receptors, which are critical in modulating neurotransmission and have implications in anxiety and sleep disorders .
- Antioxidant Activity : Studies suggest that the compound may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
- Cytotoxic Effects : Preliminary studies have shown cytotoxic activity against certain cancer cell lines, indicating potential for development as an anticancer agent .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Neuroprotective Effects
In vitro studies demonstrate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, it has been shown to inhibit caspase activation in models of neurotoxicity .
Anticancer Potential
Recent studies have indicated that this compound can inhibit the proliferation of certain tumor cells. In a study involving human tumor cell lines such as LCLC-103H and A-427, this compound exhibited significant cytotoxicity with IC50 values in the micromolar range .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapeutics for patients with advanced solid tumors. Results indicated enhanced efficacy with reduced side effects compared to monotherapy.
Q & A
Q. What are the key steps for synthesizing 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one, and how can reaction conditions be optimized?
Methodological Answer :
- Synthesis Protocol : Begin with a precursor such as 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) . React with Grignard reagents (e.g., alkyl or aryl magnesium halides) in dry THF at 0°C for 2 hours, followed by overnight stirring at room temperature. Quench with water, extract with ether, and purify via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) .
- Optimization : Adjust stoichiometry (1.5–2.0 equivalents of Grignard reagent) and monitor reaction progress using TLC (silica gel, diethyl ether/ethanol 5:1, UV detection) . Yield improvements (>70%) are achievable by controlling moisture levels and using molecular sieves for dehydration .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR data with theoretical predictions. Key signals include methyl protons (~δ 2.1 ppm) and pyridodiazepinone carbonyl carbons (~δ 170 ppm) .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry. For example, related diazepines exhibit triclinic crystal systems with hydrogen-bonded networks .
Q. What methods ensure purity and detect impurities in synthesized batches?
Methodological Answer :
- Planar Chromatography (TLC/HPTLC) : Use silica gel plates with diethyl ether/ethanol (5:1) for rapid impurity screening. UV-active impurities (e.g., 4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, CAS 287980-84-1) are detectable at Rf values <0.3 .
- HPLC with UV/Vis Detection : Employ C18 columns (e.g., Chromolith®) and gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities at ppm levels .
Advanced Research Questions
Q. How can synthetic routes be modified to introduce substituents for structure-activity relationship (SAR) studies?
Methodological Answer :
- Substituent Diversity : Replace the methyl group at position 2 with ethyl, benzyl, or fluorophenyl moieties using tailored Grignard reagents (e.g., 4-fluorophenylmagnesium bromide). Monitor steric effects via NMR coupling constants .
- Regioselectivity Challenges : For N-alkylation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity at the diazepine nitrogen .
Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested?
Methodological Answer :
- Receptor Binding Assays : Screen for affinity at GABA or serotonin receptors using radioligand displacement (e.g., -flumazenil for benzodiazepine sites). IC values <100 nM suggest therapeutic potential .
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with receptor pockets. Focus on hydrogen bonding with residues like α1-His102 .
Q. How do researchers resolve contradictions in reported synthetic yields or analytical data?
Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous THF vs. technical-grade solvent) and purification methods. For example, column chromatography vs. recrystallization may explain yield discrepancies (45–70%) .
- Cross-Validation : Compare NMR data across labs using standardized referencing (e.g., TMS in CDCl). Discrepancies in carbonyl signals may indicate keto-enol tautomerism .
Q. What strategies mitigate polymorphism issues during crystallization?
Methodological Answer :
- Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) identifies melting point variations (>5°C differences indicate polymorphism) .
- Seeding Techniques : Introduce pre-characterized crystals to enforce a specific crystal form. Monitor via Powder X-ray Diffraction (PXRD) to confirm phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
